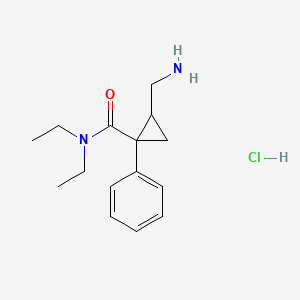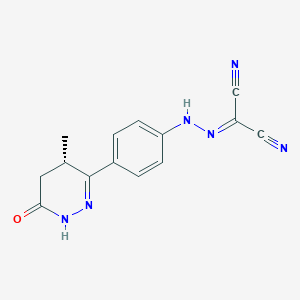
Dextrosimendan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrosimendan is a chemical compound known for its role as a calcium sensitizer and inotropic agent. It is the S-enantiomer of simendan and is significantly less potent than its R-enantiomer, levosimendan. This compound is primarily used in the treatment of heart failure due to its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextrosimendan involves several steps, starting from the racemic mixture of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. The racemic mixture is reacted with a chiral tartaric acid derivative to form a diastereomeric salt, which is then treated with a base to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of chiral HPLC columns for the separation of enantiomers, which, although tedious, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dextrosimendan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydrazone and pyridazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Dextrosimendan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving calcium sensitizers and inotropic agents.
Biology: Research on this compound includes its effects on cellular calcium handling and its potential protective effects against oxidative stress.
Medicine: It is extensively studied for its therapeutic potential in heart failure, septic shock, and acute liver failure
Industry: this compound is used in the pharmaceutical industry for the development of new cardiac drugs.
Mechanism of Action
Dextrosimendan exerts its effects by binding to cardiac troponin C in a calcium-dependent manner, which increases the sensitivity of the myofilaments to calcium. This enhances cardiac contractility without raising intracellular calcium levels. Additionally, this compound opens adenosine triphosphate-sensitive potassium channels in vascular smooth muscle, leading to vasodilation .
Comparison with Similar Compounds
Levosimendan: The R-enantiomer of simendan, significantly more potent than dextrosimendan.
Dobutamine: Another inotropic agent used in heart failure but works by increasing intracellular calcium levels.
Uniqueness: this compound is unique in its ability to enhance cardiac contractility without increasing intracellular calcium levels, thereby reducing the risk of arrhythmias. This makes it a safer alternative to other inotropic agents like dobutamine and milrinone .
Properties
IUPAC Name |
2-[[4-[(4S)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXMKTBCFHIYNQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
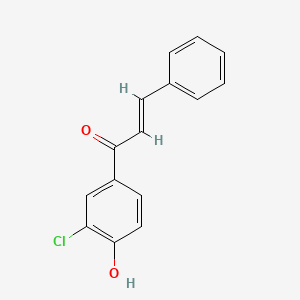
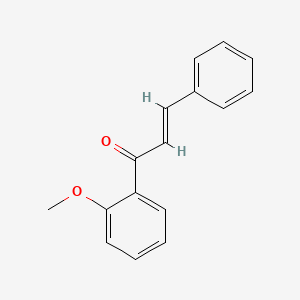

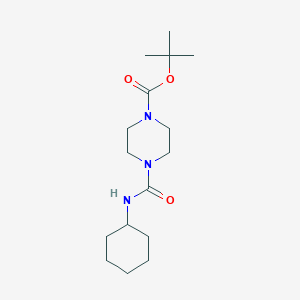
![1,1-Dimethylethyl 4-[[(3-methoxyphenyl)amino]carbonyl]-1-piperazinecarboxylate](/img/structure/B7826487.png)
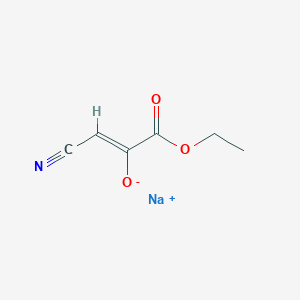
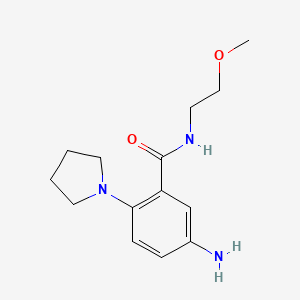
![4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7826510.png)
![4-(Dimethylamino)-N-phenyl-2-(pyrrolidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B7826513.png)
![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B7826514.png)
![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B7826515.png)
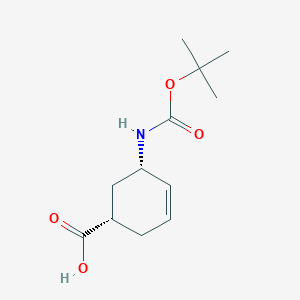
![4-amino-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7826532.png)
